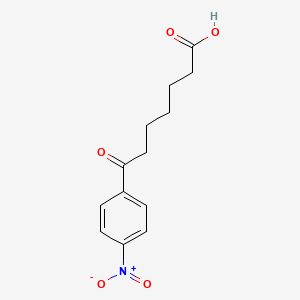
7-(4-Nitrophenyl)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Nitrophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Nitrophenyl)-7-oxoheptanoic acid typically involves the reaction of 4-nitrobenzaldehyde with a suitable heptanoic acid derivative. One common method includes the use of a Grignard reagent, where 4-nitrobenzaldehyde reacts with a heptanoic acid Grignard reagent under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Nitrophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 7-(4-Aminophenyl)-7-oxoheptanoic acid.
Oxidation: this compound is converted to 7-(4-Nitrophenyl)-heptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(4-Nitrophenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(4-Nitrophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ketone group can also participate in nucleophilic addition reactions, further contributing to its activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylacetic acid: Similar in structure but with a shorter carbon chain.
7-(4-Nitrophenyl)heptanoic acid: Lacks the ketone functional group.
4-Nitrophenylboronic acid: Contains a boronic acid group instead of a ketone.
Uniqueness
7-(4-Nitrophenyl)-7-oxoheptanoic acid is unique due to the presence of both a nitrophenyl group and a ketone functional group on a heptanoic acid chain
Propiedades
Fórmula molecular |
C13H15NO5 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
7-(4-nitrophenyl)-7-oxoheptanoic acid |
InChI |
InChI=1S/C13H15NO5/c15-12(4-2-1-3-5-13(16)17)10-6-8-11(9-7-10)14(18)19/h6-9H,1-5H2,(H,16,17) |
Clave InChI |
HYQZTEVOGIGHGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


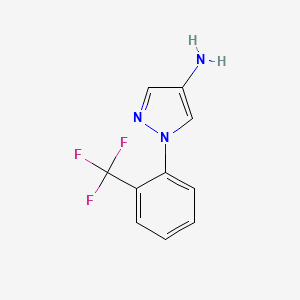
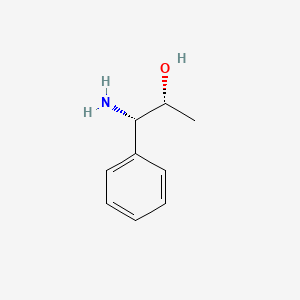

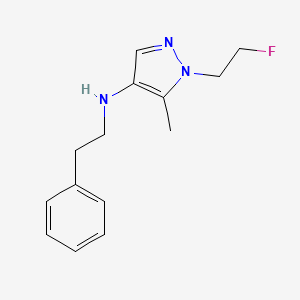


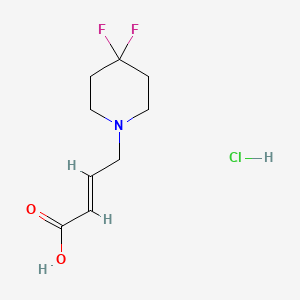
![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
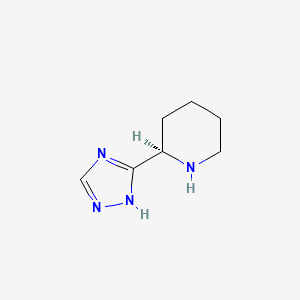
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
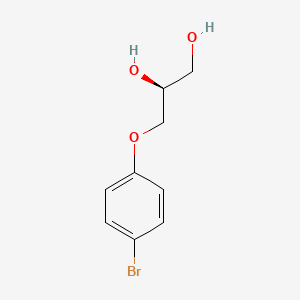
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
